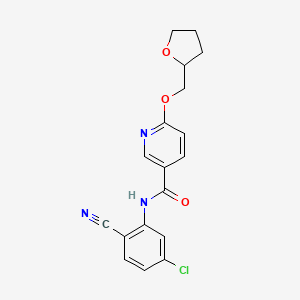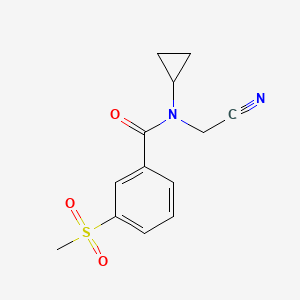![molecular formula C15H23ClN4O3S B2878467 1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea CAS No. 2097903-69-8](/img/structure/B2878467.png)
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea, also known as DMC or DMSU, is a chemical compound that has been extensively studied for its various scientific applications. It is a white crystalline powder that is soluble in water and organic solvents. This compound was first synthesized in the 1990s and has since been used in numerous scientific studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Urinary Metabolites
Research on compounds structurally related to 1-(2-Chlorophenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea has focused on understanding their metabolic pathways and identifying urinary metabolites. For instance, studies have identified significant metabolites in human urine after exposure to related chemicals, highlighting the metabolic pathways such as glucuronidation, N-oxidation, and hydroxylation (Balani et al., 1995) Metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine.
Environmental Exposures and Health Effects
Investigations into environmental phenols, including compounds structurally similar to this compound, have assessed exposure levels among pregnant women. These studies aim to understand the potential health impacts of exposure to environmental contaminants, with findings suggesting that race/ethnicity and geographic location may influence exposure levels (Mortensen et al., 2014) Urinary concentrations of environmental phenols in pregnant women in a pilot study of the National Children's Study.
Exposure Assessment and Biomonitoring
Research has also focused on assessing occupational and environmental exposures to related chemicals through biomonitoring of urinary metabolites. This approach helps in understanding the exposure levels among different populations, including agricultural workers and urban adults, to evaluate potential health risks associated with exposure to organophosphorus pesticides and other related chemicals (Wang et al., 2016) Chlorpyrifos exposure in farmers and urban adults: Metabolic characteristic, exposure estimation, and potential effect of oxidative damage.
Toxicological Studies and Health Implications
Toxicological studies have provided insights into the health implications of exposure to compounds similar to this compound. These studies explore the potential adverse effects on human health, including oxidative stress, inflammation, and changes in DNA methylation, which may influence disease risk in offspring (Soubry et al., 2017) Human exposure to flame-retardants is associated with aberrant DNA methylation at imprinted genes in sperm.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O3S/c1-19(2)24(22,23)20-9-7-12(8-10-20)11-17-15(21)18-14-6-4-3-5-13(14)16/h3-6,12H,7-11H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGSVOIIXHWIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide](/img/structure/B2878387.png)


![3,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2878391.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzylthio)ethanone oxalate](/img/structure/B2878397.png)

![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)


